molecular formula C26H28N4O2 B3003544 N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide CAS No. 899729-84-1

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide

Cat. No.: B3003544
CAS No.: 899729-84-1
M. Wt: 428.536
InChI Key: MUYGMPFNZMDSDB-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. Key structural features include:

  • Substituents: A 4-(dimethylamino)phenyl group and an indolin-1-yl moiety attached to the ethyl chain of the oxalamide core.
  • The phenyl group at the N2 position adds hydrophobic character.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-29(2)22-14-12-20(13-15-22)24(30-17-16-19-8-6-7-11-23(19)30)18-27-25(31)26(32)28-21-9-4-3-5-10-21/h3-15,24H,16-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYGMPFNZMDSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyloxalamide is a compound with significant potential in the field of medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an oxalamide linkage, dimethylamino groups, and an indoline moiety. Its molecular formula is C27H30N4O2C_{27}H_{30}N_{4}O_{2} with a molecular weight of approximately 442.56 g/mol. The presence of the dimethylamino group enhances its solubility and may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives containing dimethylamino phenyl groups can inhibit cell growth in various cancer cell lines, including pancreatic and breast cancer cells.

Table 1: Summary of Anticancer Activity

CompoundCell LineConcentrationEffect
5kMDA-MB-2311-2 μMComplete inhibition of colony growth
3dPanc-12 μMSignificant reduction in spheroid viability

The compound's mechanism of action appears to involve interaction with cellular pathways that regulate apoptosis and proliferation, potentially through inhibition of key enzymes or receptors involved in cancer progression.

The proposed mechanism for this compound's biological activity includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Interaction : It may bind to receptors that regulate cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.

Study on Breast Cancer Cells

A study published in the International Journal of Molecular Sciences evaluated the effects of similar oxalamide derivatives on breast cancer cell lines. The research demonstrated that these compounds could significantly reduce cell viability and disrupt colony formation in MDA-MB-231 cells at micromolar concentrations .

Study on Pancreatic Cancer Cells

Another study focused on pancreatic cancer (Panc-1) cells revealed that certain derivatives effectively inhibited spheroid formation and reduced overall viability. The most potent compounds were shown to affect cell migration, indicating their potential as therapeutic agents against metastatic disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, particularly in their oxalamide or amide backbones and aromatic substituents:

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C27H29N5O2 (inferred) ~455.5 (calc.) 4-(Dimethylamino)phenyl, indolin-1-yl, phenyl N/A
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide C24H26N4O4S2 498.6 Indolin-1-yl, thiophen-2-yl, 4-sulfamoylphenethyl
N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide C22H26N4O2S 410.5 Dimethylamino, 1-methylindol-3-yl, 2-(methylthio)phenyl

Key Observations :

  • Substituent Diversity: The target compound’s 4-(dimethylamino)phenyl group distinguishes it from the thiophene in and the methylthio-phenyl group in . These variations influence electronic properties and solubility.
  • Indole vs. Thiophene : The indolin-1-yl group in the target compound and may enhance aromatic interactions compared to the 1-methylindol-3-yl group in , which could alter binding specificity.
  • Polarity: The sulfamoyl group in increases hydrophilicity, whereas the dimethylamino group in the target compound offers moderate polarity.

Physicochemical Properties

Table 2: Inferred Physicochemical Properties
Compound Polarity Solubility (Predicted) Aromatic Character Bioavailability (Inferred)
Target Compound Moderate Low to moderate (DMSO) High (indole, phenyl) Moderate (logP ~3.5)
High Moderate (aqueous) High (thiophene, indole) Low (high molecular weight)
Low Low (lipophilic) High (indole) High (logP ~4.0)

Notes:

  • The target compound’s dimethylamino group may improve membrane permeability compared to but reduce it relative to .
  • Missing experimental data (e.g., melting points, logP) limits direct comparisons .

Q & A

Q. What synthetic methodologies are effective for constructing the oxalamide core in this compound?

The oxalamide core can be synthesized via coupling reactions under reflux conditions. For example, a mixture of thiourea derivatives and maleimides in glacial acetic acid, heated under reflux for 2 hours, yields oxalamide analogs. Reaction progress is monitored via TLC, followed by filtration, washing with water/ethanol, and recrystallization from appropriate solvents . Similar protocols can be adapted using coupling agents like EDCI/HOBt for amide bond formation.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

  • Thin-Layer Chromatography (TLC) for real-time reaction monitoring .
  • Nuclear Magnetic Resonance (NMR) to confirm substituent positions (e.g., dimethylamino, indolinyl, phenyl groups).
  • Mass Spectrometry (MS) for molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% recommended).

Q. What factors influence the solubility and stability of this compound under experimental conditions?

  • Substituent Effects : The dimethylamino group enhances hydrophilicity, while the phenyl and indolinyl groups contribute to hydrophobicity. Solubility can be optimized using polar aprotic solvents (e.g., DMSO) .
  • pH Sensitivity : The dimethylamino group may protonate under acidic conditions, altering solubility. Stability studies should assess degradation in buffers (e.g., phosphate, Tris) .

Advanced Research Questions

Q. How do structural modifications at the N1 and N2 positions affect biological or chemical activity?

  • N1 Modifications : Replacing the indolin-1-yl group with other heterocycles (e.g., thiazolo-triazol in analogs) may alter steric bulk and hydrogen-bonding capacity, impacting target binding .
  • N2 Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., nitro in ) could enhance electrophilicity and reactivity .
  • Comparative Studies : Analogs in and show that substituents directly influence logP values and intermolecular interactions, which can be quantified via HPLC retention times or computational simulations.

Q. How should researchers address contradictions in activity data between in vitro and in vivo studies?

  • Metabolic Stability : The dimethylamino group may undergo hepatic demethylation in vivo, reducing efficacy. Use LC-MS to identify metabolites .
  • Protein Binding : Serum albumin binding can reduce free compound concentration. Assess via equilibrium dialysis or ultrafiltration .
  • Dose Adjustments : In , ethyl 4-(dimethylamino) benzoate showed higher reactivity than methacrylate derivatives; similar principles apply to optimizing bioavailability.

Q. What computational approaches are suitable for predicting binding affinity with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., enzymes with hydrophobic pockets accommodating indolinyl groups) .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess entropy-driven binding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity data from analogs in and .

Q. How can synthetic yield be optimized during scale-up from milligram to gram quantities?

  • Solvent Optimization : Replace glacial acetic acid with scalable solvents (e.g., ethanol/water mixtures) to improve recrystallization efficiency .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps in indolinyl group synthesis.
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time reaction analysis .

Data Contradiction Analysis

  • Example : If biological activity is lower than predicted computationally, consider:
    • Conformational Flexibility : The dimethylamino group’s rotation may hinder optimal binding. Use restrained MD simulations to identify rigid analogs .
    • Off-Target Effects : Screen against related receptors (e.g., serotonin transporters) using radioligand binding assays .

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